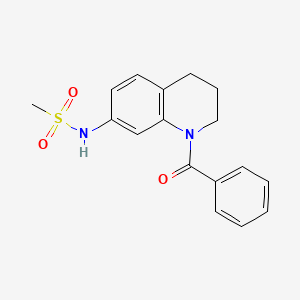![molecular formula C18H14ClN3O3S B6562397 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921542-81-6](/img/structure/B6562397.png)
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CMPB) is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical research. CMPB is a member of the benzamide class of compounds and is composed of an amide group bonded to a benzene ring, with a chlorine atom attached to the nitrogen atom. CMPB has been studied for its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
科学研究应用
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied as a potential therapeutic agent for a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to protect against oxidative damage and for its ability to modulate the activity of certain enzymes involved in inflammation and cancer.
作用机制
The exact mechanism of action of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation and cancer. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied for its potential to modulate the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been shown to scavenge free radicals and protect against oxidative damage. In addition, it has been shown to reduce inflammation and reduce the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments include its availability, low cost, and low toxicity. It is also relatively easy to synthesize and purify. However, there are some limitations to using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments. For instance, the exact mechanism of action is not yet fully understood and further research is needed to elucidate its exact effects. In addition, its effects on humans have not yet been fully studied and more research is needed to determine its safety and efficacy in humans.
未来方向
Future research on 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide should focus on elucidating its exact mechanism of action and studying its effects on humans. Additionally, further research should be conducted to determine the optimal dose and formulation for 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, as well as to determine its safety and efficacy in humans. Research should also focus on exploring the potential therapeutic applications of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, such as its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, research should focus on exploring the potential of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide as an adjuvant, or a compound that enhances the effect of other drugs.
合成方法
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can be synthesized by reacting 4-methanesulfonylpyridazin-3-ylbenzene with chloroacetonitrile in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, and the resulting product is purified by column chromatography.
属性
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHBZDIKXMEOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562335.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562347.png)
![N'-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562354.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562362.png)
![N-benzyl-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562368.png)
![3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6562373.png)
![N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562379.png)



![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B6562395.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562404.png)
![1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6562408.png)
![2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6562421.png)